molecular formula C9H13NO3S B2703004 (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid CAS No. 957012-93-0

(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B2703004
CAS No.: 957012-93-0
M. Wt: 215.27
InChI Key: LDSWDQBHTRFIAY-ZCFIWIBFSA-N
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Description

(8S)-10-Oxo-6-thia-9-azaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes methods like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of green synthesis approaches, such as using ZnO nanoparticles as catalysts, to enhance the efficiency and yield of the reactions . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction and various catalysts for enhancing reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Mechanism of Action

The mechanism of action of (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(8S)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-7(12)6-5-14-9(8(13)10-6)3-1-2-4-9/h6H,1-5H2,(H,10,13)(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSWDQBHTRFIAY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C(=O)N[C@H](CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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